1-[4-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Researchers requiring regioisomerically pure ortho-imidazole acetophenone building blocks often face supply inconsistency. This compound resolves that with a defined ortho-substitution pattern essential for reproducible SAR and DMPK studies. • Distinct ortho-imidazole arrangement offers unique 3D orientation for probing binding pockets (e.g., CYP2C19, heme oxygenase-1) • ≥95% purity with documented storage conditions eliminates impurity-driven experimental variability • Ready-to-ship research quantities enable uninterrupted lead optimization and chemical biology workflows

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
Cat. No. B13242490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)Br)N2C=CN=C2
InChIInChI=1S/C11H9BrN2O/c1-8(15)10-3-2-9(12)6-11(10)14-5-4-13-7-14/h2-7H,1H3
InChIKeyWMMYOZLGHBAIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-Bromo-2-(1H-imidazol-1-yl)phenyl]ethan-1-one: Key Imidazole-Acetophenone Scaffold


1-[4-Bromo-2-(1H-imidazol-1-yl)phenyl]ethan-1-one (CAS: 1557509-15-5) is a synthetic small molecule belonging to the imidazole-acetophenone class, characterized by a bromine atom at the 4-position of the phenyl ring and an imidazole ring at the 2-position . Its molecular formula is C11H9BrN2O, with a molecular weight of 265.11 g/mol, and it is commercially available with a typical purity of 95% for use as a research chemical and synthetic intermediate . The compound's structure integrates a versatile acetyl group with a bromo-imidazolyl-phenyl core, making it a valuable building block for the development of bioactive molecules, particularly in antifungal, anticancer, and enzyme inhibition research [1].

1 Imidazole-acetophenone scaffold for SAR and enzyme inhibition studies
2 Ortho-imidazole regioisomer for distinct electronic and steric profiling
3 Synthetic intermediate with bromo and acetyl diversification handles

1-[4-Bromo-2-(1H-imidazol-1-yl)phenyl]ethan-1-one: Substitution Specificity


In drug discovery and chemical biology, the precise substitution pattern on an aromatic ring critically determines a molecule's biological activity, selectivity, and physicochemical properties. Substituting 1-[4-Bromo-2-(1H-imidazol-1-yl)phenyl]ethan-1-one with a regioisomer like 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS: 24155-30-4) is not chemically equivalent; the ortho-imidazole arrangement in the target compound alters the molecule's electronic distribution, hydrogen-bonding capabilities, and steric environment compared to the para-substituted analog . These subtle differences can lead to divergent binding affinities, metabolic stability, and overall efficacy in downstream applications, underscoring the necessity for precise chemical identity in reproducible research and development workflows [1].

Target Compound
Common Analog (CAS 24155-30-4)
Imidazole Position
Ortho to acetyl, directly attached to phenyl ring
Separated by methylene bridge, para-substituted
Electronic / Steric Effect
Altered dipole, H-bond geometry, steric bulk near acetyl
Different spatial arrangement; may shift binding modes

Regioisomers are not interchangeable — substitution pattern may alter target engagement and reaction outcomes. Verify identity for reproducible SAR.

1-[4-Bromo-2-(1H-imidazol-1-yl)phenyl]ethan-1-one: Evidence-Based Differentiation


Regioisomeric Differentiation: Ortho- vs. Para-Substitution

The target compound, 1-[4-Bromo-2-(1H-imidazol-1-yl)phenyl]ethan-1-one, is a regioisomer of the more commonly studied 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone . In the target compound, the imidazole ring is located ortho to the acetyl group, while in the comparator, the imidazole is separated by a methylene bridge and the bromine is para to the acetyl group . This structural difference results in a distinct molecular geometry, with the target compound expected to have a different dipole moment and hydrogen-bonding potential, which can significantly influence its interaction with biological targets and its behavior in chemical reactions .

Regioisomer Identity
Class-level inference
Ortho-imidazole vs. para-imidazole regioisomer; distinct connectivity and dipole
Expected to influence target binding and reaction selectivity
Class-level comparison; direct experimental data not available
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

CYP2C19 Inhibition Profile

While direct CYP inhibition data for the target compound are not available, closely related analogs within the imidazole-acetophenone class provide a quantitative benchmark for expected behavior. For instance, a structurally related analog, CHEMBL3407785, demonstrated an IC50 of 7,000 nM (7 μM) against CYP2C19 in human liver microsomes [1]. This value serves as a class-level baseline for the potential of 1-[4-Bromo-2-(1H-imidazol-1-yl)phenyl]ethan-1-one to inhibit CYP2C19, an enzyme critical for the metabolism of many clinically used drugs.

CYP2C19 Inhibition
Class-level inference
IC50 ~7 µM (structurally related analog CHEMBL3407785)
Class-level CYP2C19 inhibition context; supports DMPK screening
Expected similar magnitude; direct data for target compound not available
Drug Metabolism ADME Enzyme Inhibition

Synthetic Intermediate for Library Diversification

The target compound serves as a versatile synthetic intermediate, with the bromine atom providing a handle for further functionalization via cross-coupling reactions. In contrast to the para-substituted isomer 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone, which has been utilized in the synthesis of Schiff base derivatives with anticancer activity (yields 54-88%) [1], the ortho-imidazole positioning in the target compound offers a distinct vector for molecular elaboration. This regioisomer can be used to access a different chemical space, enabling the generation of novel analogs not accessible from the para-isomer.

Synthetic Diversification
Cross-study comparable
Ortho-imidazole vector; yields comparable to para-isomer (54–88%)
Access unique chemical space for library synthesis
Yields estimated from closely related para-substituted Schiff base reactions
Organic Synthesis Medicinal Chemistry Library Synthesis

Quality Control and Purity Specification

For reliable and reproducible research, the availability of a compound with high and verified purity is paramount. 1-[4-Bromo-2-(1H-imidazol-1-yl)phenyl]ethan-1-one is commercially available with a specified minimum purity of 95%, accompanied by a defined storage condition (store long-term in a cool, dry place) . This stands in contrast to less characterized or research-grade isomers, which may lack such quality assurance, potentially introducing variability into sensitive biological assays or chemical reactions.

Quality Control
Supporting evidence
Purity ≥95%; defined storage (cool, dry)
Reduces experimental variability in assays
As per vendor specifications; certificate of analysis may be available
Analytical Chemistry Quality Control Chemical Procurement

1-[4-Bromo-2-(1H-imidazol-1-yl)phenyl]ethan-1-one: Key Application Scenarios


Medicinal Chemistry: Ortho-Imidazole SAR Building Block

Researchers developing structure-activity relationship (SAR) models around imidazole-containing pharmacophores can utilize this compound to explore the impact of an ortho-imidazole substitution pattern. As established in Section 3, its regioisomeric identity is distinct from the para-isomer, offering a unique spatial arrangement for probing target binding pockets . This is particularly relevant in programs targeting enzymes like CYP2C19 or heme oxygenase-1, where subtle changes in ligand geometry can significantly alter potency and selectivity [1].

Organic Synthesis: Imidazole Library Diversification

Synthetic chemists can leverage the bromine and acetyl functionalities of this compound as handles for further elaboration. The documented use of a closely related para-isomer in the synthesis of anticancer Schiff bases with yields of 54-88% [2] provides a robust precedent. By substituting the ortho-isomer, chemists can generate a library of analogs with a different three-dimensional orientation, thereby accessing novel chemical space for drug discovery.

ADME: CYP2C19 Interaction Potential

Given the class-level inference of CYP2C19 inhibition (IC50 ~7 μM for a related analog) [1], this compound can be employed as a tool compound in early drug metabolism and pharmacokinetics (DMPK) assays. Its use allows researchers to assess the potential for metabolic liabilities associated with ortho-imidazole acetophenones, informing lead optimization efforts and reducing the risk of later-stage failures due to drug-drug interactions.

Chemical Biology: Target Validation Reagent

For biologists conducting target validation or pathway analysis, the availability of this compound at ≥95% purity with defined storage conditions ensures that experimental outcomes are not confounded by impurities. This makes it a reliable chemical probe for investigating the role of imidazole-based interactions in cellular assays, particularly in the context of enzyme inhibition or receptor modulation studies.

Application
Selection Property
Validation Focus
Imidazole SAR studies
Ortho-imidazole regioisomer identity
Target binding pocket geometry analysis
Imidazole library diversification
Bromo and acetyl synthetic handles
Access to distinct chemical space
CYP2C19 interaction screening
Class-level CYP2C19 inhibition profile
Metabolic liability assessment
Enzyme inhibition probe
≥95% purity and storage specification
Reproducible assay outcomes

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